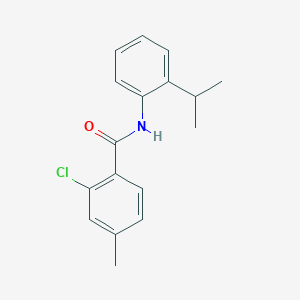

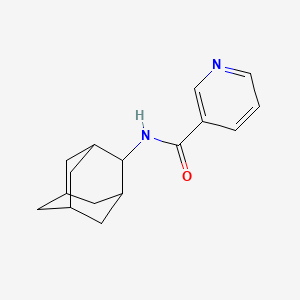

2-chloro-N-(2-isopropylphenyl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-(2-isopropylphenyl)-4-methylbenzamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It is a potent and selective agonist of the delta-opioid receptor, which is a G protein-coupled receptor that is primarily found in the brain and spinal cord. The delta-opioid receptor is involved in the regulation of pain, mood, and reward, and its activation can produce analgesia, antinociception, and antidepressant effects. SNC80 has been widely used as a research tool to investigate the pharmacology and physiology of the delta-opioid receptor, as well as to explore its therapeutic potential in various diseases.

Mechanism of Action

The delta-opioid receptor is coupled to the G protein Gi/o, which inhibits the activity of adenylate cyclase and reduces the production of cyclic AMP (cAMP). This leads to the inhibition of voltage-gated calcium channels and the activation of potassium channels, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. 2-chloro-N-(2-isopropylphenyl)-4-methylbenzamide binds to the delta-opioid receptor with high affinity and efficacy, and stabilizes its active conformation, leading to the downstream signaling cascade.

Biochemical and Physiological Effects:

2-chloro-N-(2-isopropylphenyl)-4-methylbenzamide has been shown to produce a range of biochemical and physiological effects that are consistent with the activation of the delta-opioid receptor. These include analgesia, antinociception, antidepressant effects, and modulation of immune function. 2-chloro-N-(2-isopropylphenyl)-4-methylbenzamide has also been shown to have neuroprotective effects in animal models of ischemia and traumatic brain injury.

Advantages and Limitations for Lab Experiments

2-chloro-N-(2-isopropylphenyl)-4-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for the delta-opioid receptor, its well-characterized pharmacology and mechanism of action, and its availability as a research tool. However, there are also some limitations to its use, including its potential toxicity and the need for appropriate safety precautions, its limited solubility in aqueous solutions, and its variability in efficacy and potency across different species and tissues.

Future Directions

There are several future directions for research on 2-chloro-N-(2-isopropylphenyl)-4-methylbenzamide and the delta-opioid receptor. These include:

1. Development of novel delta-opioid receptor agonists with improved pharmacokinetic and pharmacodynamic properties, such as longer half-life, greater selectivity, and reduced toxicity.

2. Investigation of the role of the delta-opioid receptor in the regulation of pain, mood, and reward, and its potential as a therapeutic target for chronic pain, depression, and addiction.

3. Exploration of the interactions between the delta-opioid receptor and other neurotransmitter systems, such as dopamine, serotonin, and glutamate, and their implications for neuropsychiatric disorders.

4. Evaluation of the safety and efficacy of delta-opioid receptor agonists in clinical trials, and their potential as a new class of analgesics and antidepressants.

5. Elucidation of the molecular mechanisms underlying the regulation of the delta-opioid receptor, including its desensitization, internalization, and recycling, and their relevance for drug discovery and development.

Synthesis Methods

2-chloro-N-(2-isopropylphenyl)-4-methylbenzamide can be synthesized by a multistep process that involves the coupling of 2-chloro-4-methylbenzoyl chloride with 2-isopropylphenylamine, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

2-chloro-N-(2-isopropylphenyl)-4-methylbenzamide has been extensively studied in preclinical and clinical settings to elucidate its mechanism of action, biochemical and physiological effects, and therapeutic potential. It has been shown to produce potent and selective activation of the delta-opioid receptor, with minimal or no activity at other opioid receptors. This selectivity is important because it reduces the risk of side effects that are commonly associated with non-selective opioids, such as respiratory depression, constipation, and addiction.

properties

IUPAC Name |

2-chloro-4-methyl-N-(2-propan-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c1-11(2)13-6-4-5-7-16(13)19-17(20)14-9-8-12(3)10-15(14)18/h4-11H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAFVVBYOYWGMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6635120 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5753997.png)

![6-(4-iodophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5753999.png)

![3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5754001.png)

![7-fluoro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5754020.png)

![4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5754047.png)